molecular formula C17H19N5O2 B2629325 8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione CAS No. 305864-89-5

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

Katalognummer B2629325
CAS-Nummer: 305864-89-5
Molekulargewicht: 325.372
InChI-Schlüssel: LJZGFVBYBFIVQT-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the attachment of the benzylamino and but-2-enyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzylamino group might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Method for the Synthesis of Uric Acid Derivatives

A method has been developed for synthesizing tetra-substituted uric acid, detailing a stepwise N-alkylation process. This process involves various steps including condensation, treatment with ammonia, and successive treatments with different chemicals to obtain uric acid derivatives, showcasing the compound's potential for modifications and use in various applications Maruyama, Sasaki, & Kozai, 2000.

Cyclization of Enaminon-Derivatives

Research on the cyclization of β‐[(1, 4‐Chinon‐2‐yl)methyl]‐enaminon‐Derivaten led to the synthesis of 1-aza-spiro[4,5]deca-2,7-dien-6,9-dion and other derivatives, highlighting the compound's involvement in chemical reactions to form complex molecular structures, contributing to the field of chemical synthesis and design Kuckländer & Lessel, 2000.

Antitumor and Anticonvulsant Activities

Discovery of Isoquinoline-diones as Antitumor Agents

A new class of compounds, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, has been identified as potential antitumor agents. These compounds selectively inhibit cyclin-dependent kinase 4 (CDK4), marking significant potential in cancer treatment Tsou et al., 2009.

Anticonvulsant Activity of Benzodiazepine-Dione Derivatives

The synthesis and screening of 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives revealed potent anticonvulsant activities. Specifically, compound 8c showed promising results in various tests, suggesting potential therapeutic applications in managing seizures Shao et al., 2018.

Wirkmechanismus

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Zukünftige Richtungen

The future directions for research on this compound could include studying its potential applications, investigating its mechanism of action, and developing methods for its synthesis .

Eigenschaften

IUPAC Name

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-4-10-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h3-9H,10-11H2,1-2H3,(H,18,19)(H,20,23,24)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZGFVBYBFIVQT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.